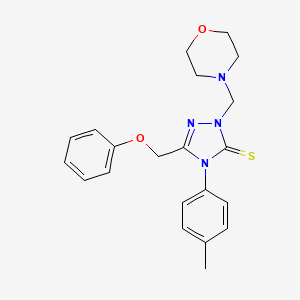
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)- is a complex organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a triazole ring, a thione group, and various substituents, making it a subject of interest for researchers in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)- typically involves multi-step organic reactions One common method starts with the preparation of the triazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group typically yields sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and thione group are key functional moieties that enable binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
3H-1,2,4-Triazole-3-thione derivatives: Compounds with similar triazole and thione structures.
Benzyl-substituted triazoles: Compounds with benzyl groups attached to the triazole ring.
Morpholine-containing triazoles: Compounds featuring morpholine groups.
Uniqueness
What sets 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)- apart is its combination of substituents, which confer unique chemical and biological properties. The presence of the morpholinylmethyl and phenoxymethyl groups, in particular, enhances its potential for diverse applications in research and industry.
属性
CAS 编号 |
540771-33-3 |
|---|---|
分子式 |
C21H24N4O2S |
分子量 |
396.5 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C21H24N4O2S/c1-17-7-9-18(10-8-17)25-20(15-27-19-5-3-2-4-6-19)22-24(21(25)28)16-23-11-13-26-14-12-23/h2-10H,11-16H2,1H3 |
InChI 键 |
XLCFRWBNTNHVLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NN(C2=S)CN3CCOCC3)COC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione](/img/structure/B12154865.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154875.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12154878.png)

![2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl) acetamide](/img/structure/B12154905.png)
![4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one](/img/structure/B12154911.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154921.png)
![(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12154928.png)
![3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine](/img/structure/B12154929.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12154936.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12154938.png)
![N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12154939.png)
![ethyl 2-{(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12154951.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-methoxybenzamide](/img/structure/B12154954.png)
